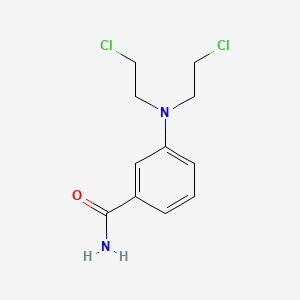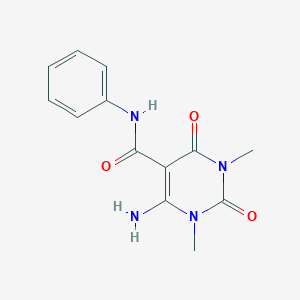
Glucomannan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucomannan is a soluble dietary fiber derived from the root of the konjac plant (Amorphophallus konjac), which is native to Southeast Asia . It has been used for centuries in traditional Chinese and Japanese medicine for its potential health benefits. This compound is known for its ability to absorb water and form a gel-like substance in the digestive tract, promoting feelings of fullness and reducing appetite . This property makes it a popular ingredient in weight-loss products. Additionally, this compound has been studied for its potential benefits in managing blood sugar levels and improving digestive health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glucomannan is primarily extracted from the konjac tuber. The extraction process involves several steps, including water extraction, alcohol precipitation, and milling . The konjac tubers are first cleaned and sliced, then soaked in water to extract the this compound. The extract is then precipitated using alcohol, followed by milling to obtain a fine powder .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The konjac tubers are processed in a similar manner as described above, but on a much larger scale. The extracted this compound is then dried and ground into a fine powder, which can be used in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Glucomannan undergoes various chemical reactions, including hydrolysis, oxidation, and gelation .
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed using acids or enzymes such as β-mannanase. This reaction breaks down the polymer into smaller oligosaccharides.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Glucomannan has a wide range of applications in scientific research, including:
Chemistry:
Biology:
Medicine:
- Studied for its potential in managing diabetes by slowing down the absorption of sugar into the bloodstream .
- Used in weight management products due to its ability to promote satiety .
Industry:
Wirkmechanismus
Glucomannan exerts its effects primarily through its ability to absorb water and form a gel-like substance in the digestive tract . This gel slows down the digestion and absorption of nutrients, leading to prolonged feelings of fullness and reduced appetite . Additionally, this compound has been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates, thereby helping to manage blood sugar levels .
Vergleich Mit ähnlichen Verbindungen
- Cellulose Acetate
- Kappa-Carrageenan
- Agar
- Pectin
Glucomannan stands out due to its unique ability to form highly viscous gels and its prebiotic properties, which are not as pronounced in other similar compounds .
Eigenschaften
CAS-Nummer |
76081-94-2 |
|---|---|
Molekularformel |
C24H42O21 |
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18?,19-,20-,21-,22+,23+,24+/m1/s1 |
InChI-Schlüssel |
LUEWUZLMQUOBSB-FSKGGBMCSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)OC4[C@H](O[C@H]([C@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-](/img/structure/B13761479.png)



![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)







![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
